Fmoc-AEDI-OH

Description

Contextual Significance of Modified Amino Acids in Peptide Science

While the 20 proteinogenic amino acids provide the fundamental blueprint for natural proteins, the incorporation of modified or "unnatural" amino acids (UAAs) into peptide chains has become a cornerstone of modern drug discovery and protein engineering. nih.govsigmaaldrich.com These non-standard building blocks offer a vast expansion of chemical diversity, allowing scientists to fine-tune the properties of synthetic peptides. cpcscientific.comenamine.net

The strategic inclusion of UAAs can confer significant advantages. acs.org For instance, they can introduce conformational constraints to lock a peptide into a specific bioactive shape, enhance stability against enzymatic degradation by removing natural cleavage sites, and improve pharmacokinetic profiles such as in vivo stability and tissue distribution. sigmaaldrich.comcpcscientific.com Furthermore, UAAs are instrumental in creating molecular probes to study biological systems, developing peptide-based imaging agents, and constructing antibody-drug conjugates (ADCs) where a cytotoxic drug is linked to a target-specific antibody. nih.govacs.org The structural and functional versatility of UAAs makes them powerful tools for designing therapeutic peptidomimetics and peptide analogs with enhanced potency and selectivity. sigmaaldrich.com

Evolution of Protecting Group Strategies in Peptide Synthesis with Emphasis on Fmoc-based Methodologies

The chemical synthesis of peptides is a meticulous, stepwise process that relies on the use of protecting groups to prevent unwanted side reactions. peptide.comsigmaaldrich.com In solid-phase peptide synthesis (SPPS), where the peptide is built on an insoluble resin support, two primary strategies have dominated the field: the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methods. americanpeptidesociety.orgiris-biotech.de

The older Boc strategy requires a strong acid, such as trifluoroacetic acid (TFA), for the removal of the temporary N-terminal protecting group in each cycle. thermofisher.com While effective, this approach uses harsh conditions that can be incompatible with sensitive or modified amino acids. americanpeptidesociety.org

Developed in the late 1970s, the Fmoc strategy represented a major advancement. lgcstandards.com The Fmoc group is base-labile and can be removed under very mild conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). americanpeptidesociety.orgseplite.com This orthogonality is a key advantage; the Fmoc group is removed by a base, while the permanent side-chain protecting groups (typically tert-butyl based) and the resin linker are stable to base but are later removed by a mild acid (TFA). iris-biotech.deseplite.com This approach avoids the use of aggressive acids during the synthesis cycles, making it compatible with a much wider range of modified amino acids, including those with delicate post-translational modifications like phosphorylation and glycosylation. nih.gov The Fmoc strategy's mild conditions, ease of automation, and high yields have led to its widespread adoption as the method of choice for peptide synthesis in both academic and industrial settings. lgcstandards.comrsc.org

Rationale for the Academic Study of Fmoc-AEDI-OH as a Specialized Building Block

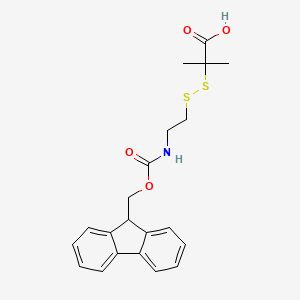

This compound, chemically known as 2-((2-((9-Fluorenylmethyloxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid, is not a traditional amino acid but rather a specialized bifunctional linker. iris-biotech.deiris-biotech.de Its structure incorporates the Fmoc protecting group, making it directly compatible with the standard Fmoc-SPPS workflow. google.com The "AEDI" portion refers to its core structure: an aminoethyldithio isobutyric acid moiety. google.com

The primary rationale for the study and use of this compound lies in its function as a cleavable linker, particularly for bioconjugation applications such as the creation of Antibody-Drug Conjugates (ADCs). iris-biotech.de The key features of its structure are:

A Carboxylic Acid Group : This allows it to be coupled to the free amino group of a growing peptide chain or another molecule. iris-biotech.de

An Fmoc-protected Amino Group : This allows for further extension of the molecular construct after the AEDI unit has been incorporated. iris-biotech.de

A Disulfide Bond : This bond is relatively stable in circulation but can be cleaved inside a cell, where the reducing environment (e.g., high concentrations of glutathione) breaks the S-S bond to release a payload. iris-biotech.de

Gem-dimethyl Substitution : The two methyl groups adjacent to the disulfide bond provide steric hindrance, which increases the linker's stability against premature cleavage, for example, in the lysosome, compared to simpler, unsubstituted disulfide linkers. iris-biotech.de

Researchers utilize this compound to introduce a stable yet cleavable tether into a synthetic molecule. This is particularly valuable in drug delivery systems where a therapeutic agent needs to be securely attached to a carrier (like an antibody) until it reaches the target cell, whereupon the linker is cleaved to release the active drug. issuu.com Therefore, this compound is studied not as a means to modify the peptide backbone's intrinsic properties, but as a sophisticated tool for constructing advanced, functional biomolecular systems.

Compound Information Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 2-((2-((9-Fluorenylmethyloxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid | iris-biotech.deiris-biotech.de |

| Synonym | 2-((2-(((9H-fluoren-9-yl)methoxy)carbonylamino)ethyl)disulfanyl)-2-methylpropanoic acid | iris-biotech.de |

| CAS Number | 1823244-38-7 | iris-biotech.dewatanabechem.co.jp |

| Molecular Formula | C₂₁H₂₃NO₄S₂ | iris-biotech.dechemicalbook.com |

| Molecular Weight | 417.54 g/mol | iris-biotech.dechemicalbook.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| 2-((2-((9-Fluorenylmethyloxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid | This compound |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| tert-butoxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| Dimethylformamide | DMF |

| Glutathione (B108866) |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S2/c1-21(2,19(23)24)28-27-12-11-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDQNOVKLNGTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SSCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Fmoc Aedi Oh

Advanced Synthetic Routes for Fmoc-AEDI-OH and Related Analogs

The construction of the this compound molecule involves precise control over protecting group chemistry and the formation of its characteristic dithio-linker.

Exploration of Protecting Group Introduction Strategies (e.g., Fmoc-Cl, Fmoc-OSu)

The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group onto the amine of the aminoethyl dithio-linker is a critical step in the synthesis of this compound. The Fmoc group is favored for its stability under acidic conditions and its lability towards bases, which allows for orthogonal protection strategies in more complex syntheses. wikipedia.orgwikipedia.orgscielo.br The two most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). scielo.br

The classic method for introducing the Fmoc group involves the reaction of the amine with Fmoc-Cl under Schotten-Baumann conditions, typically using a weak base like sodium bicarbonate in a biphasic system of dioxane and water or in DMF. total-synthesis.com Anhydrous conditions with a base such as pyridine (B92270) in dichloromethane (B109758) are also employed. total-synthesis.com Fmoc-Cl is a solid and easy to handle, but its nature as an acid chloride makes it sensitive to moisture and heat. total-synthesis.com

Currently, Fmoc-OSu is more commonly used due to its enhanced stability. total-synthesis.com The reaction with Fmoc-OSu is generally performed under weak basic conditions, for instance, with sodium bicarbonate in an aqueous solution. This method is often preferred because the reaction is easier to control and typically results in fewer side reactions, such as the formation of oligopeptides. total-synthesis.com The general procedure involves dissolving the amino acid in a mixture of water and sodium bicarbonate, cooling the solution, and then slowly adding the Fmoc-OSu reagent.

The choice between Fmoc-Cl and Fmoc-OSu often depends on the specific substrate and desired reaction conditions, with Fmoc-OSu offering advantages in terms of stability and cleaner reaction profiles.

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| Fmoc-Cl | Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O); Anhydrous (e.g., pyridine/CH₂Cl₂) total-synthesis.com | High reactivity highfine.com | Sensitive to moisture and heat; can lead to side products total-synthesis.com |

| Fmoc-OSu | Weak base (e.g., NaHCO₃) in aqueous solution | Increased stability; fewer side reactions; easier to control total-synthesis.com | Slightly lower reactivity than Fmoc-Cl highfine.com |

Investigation of Side-Chain Functionalization and Dithio-Linker Formation

The defining feature of this compound is its dithio-linker side chain. This disulfide bond is a key functional element, often utilized in the creation of cleavable linkages in bioconjugates, such as antibody-drug conjugates (ADCs). iris-biotech.denih.gov The synthesis of this moiety involves the formation of a disulfide bond, which can be achieved through various methods. One common strategy is the oxidation of corresponding thiol precursors.

The dithio-linker in this compound is specifically designed for enhanced stability. The presence of two methyl groups adjacent to the disulfide bond provides steric hindrance, which results in greater stability and slower cleavage rates compared to unsubstituted disulfide linkers. iris-biotech.de This increased stability is particularly advantageous in applications requiring controlled release within specific biological environments, such as the lysosome. iris-biotech.de

The formation of the dithio-linker can be conceptualized as the coupling of two thiol-containing fragments or the introduction of a sulfur-containing moiety to an appropriate backbone. In the context of creating dithiol linkers for bioconjugation, methods often involve the reaction of a thiol with an activated disulfide, such as a pyridyl disulfide, leading to a disulfide exchange reaction. sigmaaldrich.comgoogle.com For a molecule like this compound, the synthesis would involve the strategic assembly of the aminoethyl fragment and the isobutyric acid fragment connected by a disulfide bridge.

Spectroscopic and Chromatographic Methods for Synthetic Intermediate and Product Characterization

The confirmation of the structure and purity of this compound and its synthetic intermediates is paramount. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Methodologies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. nmims.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to gain detailed structural insights.

¹H NMR: Proton NMR spectra provide crucial information about the number and chemical environment of protons in the molecule, allowing for the initial verification of the structure. researchgate.net

¹³C NMR: Carbon-13 NMR is used to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the Fmoc group. steelyardanalytics.com

2D NMR Techniques: For complex structures, 2D NMR is essential for assigning specific resonances and confirming connectivity. nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, helping to trace the connectivity of the carbon backbone. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached protons. nih.gov

TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a spin system, which is particularly useful for amino acid and peptide analysis. nmims.edunih.gov

These advanced NMR methods, often performed in deuterated solvents like DMSO-d₆ or CDCl₃, provide a comprehensive picture of the molecular structure of this compound, ensuring its correct synthesis. acs.org

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring (Methodologies)

Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are complementary techniques used to confirm the molecular weight and assess the purity of this compound.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compound. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the identity of the product can be confirmed. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can help to sequence protected peptides or characterize complex structures. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of this compound and monitoring the progress of the synthesis. nih.gov The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). nih.govsigmaaldrich.com The strong UV absorbance of the Fmoc group allows for sensitive detection using a UV detector. wikipedia.org Chiral HPLC methods can also be employed to ensure the enantiomeric purity of the amino acid derivative. phenomenex.com

The combination of HPLC and MS (LC-MS) is a powerful tool that provides both purity and mass information in a single analysis, making it highly efficient for characterizing synthetic products. nih.govnih.gov

| Technique | Application for this compound | Information Obtained |

| NMR (¹H, ¹³C, COSY, HSQC, HMBC) | Structural Elucidation | Detailed atomic connectivity, confirmation of functional groups steelyardanalytics.comnih.gov |

| MS (ESI, MS/MS) | Molecular Weight Confirmation & Structural Analysis | Molecular mass, fragmentation patterns for structural verification nih.govnih.gov |

| HPLC (RP-HPLC, Chiral HPLC) | Purity Assessment & Reaction Monitoring | Percentage purity, separation of isomers, tracking reaction completion nih.govphenomenex.com |

| LC-MS | Combined Analysis | Purity and molecular weight in a single run nih.gov |

Research into Derivatization and Chemical Modifications of this compound for Tailored Applications

The this compound molecule is designed for further chemical modification, serving as a versatile linker in the construction of complex biomolecules. Research in this area focuses on leveraging its functional groups—the Fmoc-protected amine, the carboxylic acid, and the cleavable disulfide bond—for tailored applications.

The primary application of this compound is in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). iris-biotech.de In this context, the carboxylic acid group can be activated and coupled to a targeting moiety, such as an antibody. The Fmoc group can be removed under basic conditions to reveal a primary amine, which can then be conjugated to another molecule, or it can be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS). wikipedia.org

The dithio-linker is the key to its utility in drug delivery systems. This disulfide bond is relatively stable in the bloodstream but can be cleaved by reducing agents such as glutathione (B108866), which is present in higher concentrations inside cells. nih.gov This differential stability allows for the targeted release of a conjugated payload within the cellular environment. The steric hindrance provided by the gem-dimethyl groups on the this compound linker enhances its stability, allowing for more controlled drug release. iris-biotech.de

Research into derivatization may involve:

Coupling of cytotoxic drugs: The carboxylic acid can be activated (e.g., as an NHS ester) and reacted with an amine- or hydroxyl-containing drug molecule.

Solid-phase peptide synthesis: The this compound can be used as a building block in SPPS to introduce a cleavable linker at a specific position within a peptide sequence. sci-hub.ru

Modification of the release mechanism: Research could explore variations of the dithio-linker to fine-tune the cleavage rate and sensitivity to different biological triggers.

Attachment to other biomolecules: Beyond antibodies, this compound can be used to link peptides, oligonucleotides, or other targeting ligands to functional molecules. biosyn.comidtdna.com

The ability to chemically modify this compound at its various functional sites makes it a valuable tool for creating sophisticated bioconjugates with tailored properties for therapeutic and diagnostic applications.

Fmoc Aedi Oh in Advanced Solid Phase Peptide Synthesis Spps Strategies

Mechanistic Investigations of Fmoc-AEDI-OH Incorporation into Peptide Chains

The successful integration of a non-canonical amino acid like this compound into a growing peptide chain is contingent on optimizing both the coupling and deprotection steps of the SPPS cycle. altabioscience.com These reactions must be efficient and high-yielding to prevent the accumulation of deletion sequences and other impurities. lookchem.com

The formation of the amide bond between the carboxyl group of this compound and the N-terminal amine of the resin-bound peptide is a critical step that requires chemical activation. jpt.com The choice of coupling reagent is paramount and is influenced by factors such as reaction kinetics, cost, and the potential for side reactions like racemization. bachem.compeptide.com Two commonly employed reagents in modern Fmoc-SPPS are HATU and DIC.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent known for its high reactivity and efficiency, often leading to faster and more complete coupling reactions. jpt.compeptide.com It is particularly effective for coupling sterically hindered amino acids or for difficult sequences prone to aggregation. nih.gov The mechanism involves the rapid formation of a highly reactive OAt-ester, which then readily undergoes aminolysis. mdpi.com However, the basic activators typically used with HATU, such as DIPEA (N,N-Diisopropylethylamine), can increase the risk of epimerization, especially for sensitive residues. mdpi.com

DIC (N,N'-Diisopropylcarbodiimide) is a carbodiimide-based reagent that activates the carboxylic acid to form an O-acylisourea intermediate. peptide.com This intermediate is susceptible to nucleophilic attack by the peptide's N-terminal amine. To suppress potential side reactions and minimize racemization, DIC is almost always used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure. bachem.com The DIC/adduct combination is a cost-effective and reliable method, and the resulting diisopropylurea byproduct is soluble in common washing solvents like DMF, making it suitable for SPPS. bachem.compeptide.com This method is often preferred when base-free conditions are required to maintain the chiral integrity of sensitive amino acids. bachem.com

The selection between HATU and DIC for incorporating this compound depends on the specific requirements of the synthesis. For a standard sequence, the robust and economical DIC/Oxyma method may be sufficient. In contrast, if this compound is being coupled to a sterically demanding N-terminus or within a sequence known for aggregation, the superior reactivity of HATU might be necessary to ensure a high coupling yield. nih.govsigmaaldrich.com

| Feature | HATU | DIC |

|---|---|---|

| Reagent Class | Uronium/Aminium Salt | Carbodiimide |

| Mechanism | Forms highly reactive OAt-ester intermediate. mdpi.com | Forms O-acylisourea intermediate; requires additive (e.g., Oxyma, HOBt). bachem.com |

| Reactivity | Very high, fast kinetics. peptide.com Often used for difficult couplings. nih.gov | Moderate to high; kinetics depend on the additive used. |

| Byproducts | Tetramethylurea (soluble). | Diisopropylurea (soluble in DMF/NMP). peptide.com |

| Racemization Risk | Higher risk, especially with extended pre-activation or excess base. mdpi.com | Lower risk, especially when used with additives like Oxyma Pure or HOBt. bachem.com |

| Common Use Case | Microwave-assisted SPPS, sterically hindered couplings, aggregation-prone sequences. bachem.comsigmaaldrich.com | Routine automated and manual SPPS, syntheses where minimizing racemization is critical. bachem.com |

Following successful coupling, the Nα-Fmoc protecting group must be removed to allow for the next amino acid to be added. americanpeptidesociety.org This deprotection step is typically achieved using a solution of a secondary amine base. scholaris.ca The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, where the base abstracts the acidic proton from the fluorenyl ring, leading to the collapse of the intermediate and release of the free amine along with a dibenzofulvene (DBF) byproduct. rsc.org The DBF molecule is a reactive electrophile that must be quenched by a nucleophile to prevent it from forming adducts with the newly liberated N-terminal amine. lookchem.com

Piperidine (B6355638) , typically used as a 20% solution in DMF, is the most common reagent for Fmoc deprotection. nih.gov It is both a strong enough base to initiate the E1cB reaction and a potent nucleophile capable of scavenging the DBF byproduct. scholaris.ca The half-life for Fmoc removal with 20% piperidine is very short, often on the order of seconds, ensuring rapid and complete deprotection under standard conditions. lookchem.comrsc.org However, prolonged exposure to piperidine can promote side reactions, most notably the formation of aspartimide from aspartic acid residues. nih.gov

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a significantly stronger, non-nucleophilic base that can remove the Fmoc group much faster than piperidine, even at low concentrations (e.g., 2%). nih.govpeptide.com Its high basicity makes it extremely effective for deprotecting sterically hindered N-termini or for disrupting on-resin aggregation. nih.gov However, because DBU is non-nucleophilic, it cannot scavenge the DBF byproduct. peptide.com Therefore, a DBU deprotection solution must include a nucleophilic scavenger, often a small amount of piperidine or another agent like piperazine, to prevent DBF-adduct formation. lookchem.compeptide.com The potent basicity of DBU can also exacerbate base-labile side reactions if not carefully controlled. peptide.com

For peptide sequences containing this compound, the choice of deprotection agent follows general principles. Piperidine is the standard and reliable choice. DBU may be employed to overcome difficult deprotection steps that can occur in long or aggregated peptides, but its formulation must include a scavenger to maintain the purity of the final product. lookchem.comnih.gov

| Feature | Piperidine (20% in DMF) | DBU (e.g., 2% with scavenger) |

|---|---|---|

| Basicity | Moderately strong base (pKa ~11). scholaris.ca | Very strong base. nih.gov |

| Nucleophilicity | Strong nucleophile. Acts as its own DBF scavenger. scholaris.ca | Non-nucleophilic. Requires a separate scavenger additive. nih.govpeptide.com |

| Reaction Rate | Fast (t1/2 ≈ 7 seconds). lookchem.com | Extremely fast (t1/2 ≈ 4 seconds with 2% DBU). lookchem.com |

| Key Advantage | Well-established, reliable, single-component base/scavenger. americanpeptidesociety.org | Superior speed and ability to deprotect difficult/aggregated sequences. nih.gov |

| Key Disadvantage | Can promote aspartimide formation with prolonged exposure. nih.gov | Higher potential for base-labile side reactions; requires scavenger. peptide.com |

Coupling Chemistry Optimization and Reagent Selection (e.g., HATU, DIC)

Engineering Disulfide Bond Formation and Cyclization via this compound

The formation of a disulfide bridge requires the oxidation of two thiol groups. When using standard Cysteine building blocks, this cyclization can be performed either while the peptide is anchored to the solid support (on-resin) or after it has been cleaved into solution (solution-phase).

On-resin cyclization is often the preferred method as it leverages the principle of "pseudo-dilution." iris-biotech.de Because the peptide chains are physically isolated from one another on the resin beads, intramolecular reactions (cyclization) are heavily favored over intermolecular reactions (dimerization or oligomerization). iris-biotech.de This allows the reaction to be carried out at a higher effective concentration, improving efficiency and simplifying the purification process, as excess reagents and byproducts can be easily washed away. researchgate.net Common on-resin oxidation methods involve treating the deprotected thiol-containing peptide with reagents like iodine or N-chlorosuccinimide. researchgate.netmdpi.com A significant challenge, however, is the potential for the newly formed disulfide bond to be reduced during the final acid-mediated cleavage from the resin, especially if scavengers like triisopropylsilane (B1312306) (TIS) are used. researchgate.net

This compound is designed to simplify this process. By incorporating a pre-formed, stable disulfide linker, it circumvents the need for an oxidation step altogether, thereby avoiding the common pitfalls of both on-resin and solution-phase methods. The gem-dimethyl groups adjacent to the disulfide bond in this compound provide increased stability against premature cleavage by nucleophiles or reductants, which is a significant advantage. iris-biotech.de

| Parameter | On-Resin Cyclization (from Cys) | Solution-Phase Cyclization (from Cys) | Incorporation via this compound |

|---|---|---|---|

| Principle | Oxidation of thiols while peptide is attached to the resin. researchgate.net | Oxidation of thiols after peptide cleavage and purification. researchgate.net | Incorporation of a pre-formed, stable disulfide linker during SPPS. iris-biotech.de |

| Key Advantage | "Pseudo-dilution" effect minimizes intermolecular side products. iris-biotech.de | Avoids exposure of the disulfide bond to harsh cleavage cocktails. researchgate.net | Eliminates the oxidation step; high stability from gem-dimethyl groups. iris-biotech.de |

| Key Disadvantage | Risk of disulfide reduction during final TFA cleavage. researchgate.net | Requires high dilution, large solvent volumes, and risks oligomerization. researchgate.net | The linker itself is a non-natural, bulkier structure. |

| Typical Reagents | Iodine, Thallium(III) trifluoroacetate, N-chlorosuccinimide. researchgate.netmdpi.comsigmaaldrich.com | Air oxidation, DMSO, K3[Fe(CN)6]. | Standard coupling reagents (e.g., HATU, DIC). jpt.com |

The position of a cyclizing linker within a peptide sequence is a critical determinant of the final molecule's three-dimensional structure and, consequently, its function. The strategic placement of this compound allows chemists to define the size and conformation of a peptide loop. This is analogous to the "stapling" strategy used to lock peptides into an α-helical conformation, which can enhance cell permeability and resistance to enzymatic degradation. mdpi.com

By placing this compound at specific points in a linear peptide sequence, a defined loop is created upon coupling its carboxyl group to the preceding amino acid. The length of the peptide segment enclosed within this loop dictates the conformational constraints. A shorter loop will create a tighter, more rigid structure, while a longer loop allows for greater flexibility. This control over folding is essential when designing peptides that need to present a specific binding epitope to a biological target, such as a receptor or enzyme. The placement must be carefully considered to ensure that the key amino acid residues responsible for bioactivity are projected in the correct orientation and that the linker itself does not sterically hinder the interaction. mdpi.com

On-Resin vs. Solution-Phase Disulfide Bridge Formation Techniques

Methodological Advancements in SPPS Efficiency and Scalability Utilizing this compound

From a scalability perspective, a more streamlined and robust synthetic route is easier to transfer from a laboratory scale to large-scale industrial production. researchgate.netabyntek.com The reduction in the number of synthetic steps and the simplification of purification protocols translate directly to lower manufacturing costs and reduced solvent waste, aligning with the principles of green chemistry. cem.com The reliability of incorporating a stable linker like this compound makes the entire SPPS process more predictable and reproducible, which are key requirements for the commercial manufacturing of peptide-based therapeutics. researchgate.net

Based on a thorough review of scientific and chemical literature, a significant discrepancy has been identified between the specified chemical compound, this compound, and the requested article outline. The provided structure presumes that this compound is a protected amino acid derivative used to mitigate side reactions in peptide synthesis, specifically aspartimide formation.

However, research identifies this compound not as a protected aspartic acid, but as a linker molecule used for bioconjugation.

Chemical Identity of this compound:

Chemical Name: 2-((2-((9-Fluorenylmethyloxycarbonyl)amino)ethyl)disulfanyl)-2-methylpropanoic acid iris-biotech.de

CAS Number: 1823244-38-7 iris-biotech.dewatanabechem.co.jpwatanabechem.co.jp

Molecular Formula: C₂₁H₂₃NO₄S₂ iris-biotech.dechemicalbook.com

Primary Application: It is primarily described as a linker for antibody-drug conjugation (ADC) and other forms of bioconjugation. iris-biotech.de The disulfide bond within its structure is a key functional feature for this purpose.

The core of the requested article outline, particularly section "3.4.1. Aspartimide Formation and Racemization Prevention Strategies," is dedicated to a challenge that arises specifically from aspartic acid residues during Solid-Phase Peptide Synthesis (SPPS). iris-biotech.debiotage.com Aspartimide formation is a cyclization side reaction involving the aspartic acid side-chain carboxyl group and the peptide backbone amide. iris-biotech.de

Since this compound is not a derivative of aspartic acid (Fmoc-Asp-OH), it has no role in the prevention of aspartimide formation. Its chemical structure and function are unrelated to this specific problem in peptide synthesis.

Therefore, it is not scientifically feasible to generate an article that adheres to the provided outline while focusing solely on the chemical compound this compound. Such an article would be factually incorrect. The fundamental premise of the requested topic is based on a misunderstanding of the compound's chemical identity and application.

Applications of Fmoc Aedi Oh in Peptide and Bioconjugate Engineering

Design and Synthesis of Structurally Constrained Peptides and Peptidomimetics

The synthesis of peptides with defined three-dimensional structures is essential for mimicking or inhibiting biological interactions. Fmoc-AEDI-OH and similar orthogonally protected building blocks are instrumental in creating these structurally constrained peptides. sigmaaldrich.comcem.com

The creation of cyclic and branched peptides often relies on orthogonal protecting group strategies, where different protecting groups can be selectively removed without affecting others. sigmaaldrich.comcsic.es The Fmoc/ivDde strategy, for example, has become a standard approach for synthesizing such complex peptide architectures. sigmaaldrich.comsigmaaldrich-jp.com In this method, the ivDde group, which is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, can be selectively cleaved with hydrazine. sigmaaldrich.comsigmaaldrich-jp.com This allows for site-specific modifications on the solid support, such as cyclization or branching. While this compound itself is not directly used for creating the cyclic or branched backbone, the principles of orthogonal protection it embodies are central to these synthetic strategies. sigmaaldrich.com The ability to introduce specific functionalities at defined positions is a hallmark of modern peptide synthesis, enabling the construction of molecules with enhanced stability and bioactivity. cem.com

The introduction of unnatural amino acids (Uaas) and post-translational modifications (PTMs) into peptide sequences is a powerful tool for creating novel functionalities and for studying biological processes. nih.govnih.govbitesizebio.com The in vivo incorporation of Uaas can be achieved through the use of orthogonal tRNA/aminoacyl-tRNA synthetase pairs that recognize a specific codon, such as the amber stop codon (UAG), and insert the desired Uaa at that position. nih.govgoogle.comfrontiersin.org This technique allows for the site-specific introduction of a wide array of chemical moieties into proteins within living cells. nih.gov

In synthetic peptide chemistry, Fmoc-protected amino acid derivatives are the standard building blocks for solid-phase peptide synthesis (SPPS). nih.gov This methodology is particularly well-suited for incorporating PTMs because the mild cleavage conditions used to remove the Fmoc group are compatible with many sensitive modifications, such as phosphorylation and glycosylation. nih.govproteomics.com.au For instance, Fmoc-protected phosphotyrosine, phosphoserine, and phosphothreonine derivatives are commonly used to synthesize phosphopeptides. sigmaaldrich.com Similarly, Fmoc-protected building blocks for incorporating methylated arginine and lysine (B10760008) are also available. sigmaaldrich.com The azide (B81097) functionality, introduced via Fmoc-protected azido (B1232118) amino acids, is another versatile modification that can be used for subsequent bioconjugation reactions. cam.ac.uk The ability to incorporate these modifications allows for the synthesis of peptides that mimic native biological molecules or possess novel properties. nih.gov

Cyclic and Branched Peptide Architectures

Research in Bioconjugation Strategies Utilizing this compound Derived Linkers

This compound is a key component in the development of advanced bioconjugation strategies, particularly for creating linkers that connect a payload, such as a drug, to a carrier molecule like an antibody. iris-biotech.denih.gov These bioconjugates are designed to deliver highly potent agents specifically to target cells, thereby minimizing off-target toxicity. americanpharmaceuticalreview.comuit.no

Disulfide-based linkers are a prominent class of cleavable linkers used in bioconjugates like antibody-drug conjugates (ADCs). broadpharm.com Their mechanism of action relies on the significant difference in the reductive potential between the extracellular environment and the intracellular compartments of a cell. nih.gov The disulfide bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866). nih.gov This differential stability allows for the conjugate to remain intact during circulation and to release its payload only after internalization into the target cell. sciclix.com

This compound is particularly valuable in this context due to the presence of gem-dimethyl groups adjacent to the disulfide bond, which provides increased steric hindrance. iris-biotech.de This structural feature enhances the stability of the linker in circulation, leading to a lower rate of premature drug release compared to unsubstituted disulfide linkers. iris-biotech.de The controlled and tunable cleavage kinetics of these linkers are critical for optimizing the therapeutic window of the bioconjugate. iris-biotech.de

Self-immolative linkers are sophisticated spacers that, upon a specific triggering event, undergo a spontaneous cascade of disassembly reactions to release an attached molecule in its native form. iris-biotech.deotago.ac.nz This "traceless" release is a highly desirable feature in prodrug and ADC design. iris-biotech.de The general design of a self-immolative system consists of a trigger, the self-immolative spacer, and the cargo molecule. otago.ac.nz

Disulfide bonds can act as the trigger in these systems. iris-biotech.de Once the disulfide bond is cleaved in the reductive intracellular environment, it initiates a chemical cascade, often involving intramolecular cyclization or an elimination reaction, that ultimately liberates the payload. iris-biotech.deotago.ac.nz this compound serves as a precursor for constructing such self-immolative linkers. iris-biotech.deiris-biotech.de The carboxylic acid end of this compound can be attached to the payload, while the Fmoc-protected amine can be coupled to a targeting moiety. The design of these linkers allows for fine-tuning of the release kinetics, which is crucial for the efficacy of the therapeutic agent. iris-biotech.de The ability to create prodrugs that are stable until they reach their specific target and then release their active component is a significant advancement in drug delivery. nih.gov

Development of Disulfide-Based Cleavable Linkers for Controlled Release

Fabrication of Peptide-Based Hydrogels and Supramolecular Assemblies

Peptide-based hydrogels are a class of biomaterials that have garnered significant interest for applications in tissue engineering and drug delivery. researchgate.netnih.govmdpi.com These materials are formed through the self-assembly of peptide building blocks into a three-dimensional network that can entrap a large amount of water. nih.govnih.gov The fluorenylmethoxycarbonyl (Fmoc) group is a common motif used to drive the self-assembly of short peptides into hydrogel-forming nanofibers. researchgate.netnih.gov The self-assembly process is typically governed by a combination of π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones, leading to the formation of β-sheet structures. nih.govresearchgate.net

The properties of these supramolecular hydrogels, such as their mechanical stiffness and nanofiber morphology, can be tuned by altering the peptide sequence and the conditions for self-assembly, such as pH or ionic strength. mdpi.comwhiterose.ac.ukrsc.org For example, Fmoc-derivatized peptides can be designed to self-assemble into filamentous nanostructures upon a change in pH. whiterose.ac.uk While there are no specific research findings directly detailing the use of this compound in hydrogel fabrication, the principles of Fmoc-driven peptide self-assembly are well-established. nih.govresearchgate.net The ability of Fmoc-peptides to form hydrogels under physiological conditions makes them attractive scaffolds for cell culture and controlled release applications. researchgate.netmdpi.com

Research on Self-Assembly and Material Properties of this compound Containing Peptides Remains Undisclosed

Despite extensive investigation into the field of peptide self-assembly, specific scientific literature detailing the self-assembly mechanisms and material properties of peptides containing the chemical compound this compound is not publicly available. This notable absence in published research prevents a detailed analysis as requested.

This compound, chemically known as 2-((2-((9-Fluorenylmethyloxycarbonyl)amino)ethyl) disulfanyl)-2-methylpropanoic acid, is commercially available and primarily cataloged as a linker for bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). iris-biotech.deissuu.comissuu.comsciclix.comiris-biotech.de Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) group, a disulfide bond, and a carboxylic acid, suggests its potential role in designing self-assembling systems. The Fmoc group is a well-known driver of self-assembly through π-stacking interactions, while the peptide component can form hydrogen bonds, leading to the formation of ordered nanostructures such as fibrils and hydrogels. iris-biotech.deanr.fr

However, searches of scientific databases and chemical supplier literature yield no specific studies on the self-assembly behavior of peptides functionalized with this compound. The existing body of research focuses on other Fmoc-amino acids and short peptides, providing a general understanding of the principles that might govern the aggregation of this compound containing peptides. These principles include the influence of pH, temperature, and solvent composition on the resulting morphology and mechanical properties of self-assembled structures.

Without dedicated research into peptides incorporating this compound, the following key areas, crucial for an in-depth article, remain unaddressed:

Fmoc Aedi Oh in Fundamental Biochemical and Biophysical Investigations

Elucidation of Structure-Activity Relationships in Peptides Containing Disulfide Bonds

The introduction of disulfide bonds into peptides is a critical strategy for constraining their three-dimensional structure, which is intrinsically linked to their biological activity. Fmoc-AEDI-OH is a reagent that enables the precise insertion of a disulfide linkage during peptide synthesis, allowing researchers to investigate the impact of such cross-links on peptide behavior.

The conformational landscape of a peptide dictates its interaction with biological targets. By incorporating this compound into a peptide sequence during SPPS, a synthetic disulfide bridge is formed. researchgate.netnih.gov This allows for the creation of model peptides where the disulfide bond acts as a specific conformational restraint.

Once synthesized, these modified peptides are subjected to rigorous structural analysis. Computational methods like molecular dynamics (MD) simulations are employed to model the peptide's behavior in solution, predicting its folding preferences and dynamic movements. issuu.com These simulations provide insight into how the synthetic disulfide bridge stabilizes certain secondary structures, such as helices or turns, by limiting the peptide's conformational flexibility. issuu.com

Experimental techniques are used to validate and refine these computational models. The primary methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides atomic-level information about the peptide's three-dimensional structure and folding dynamics in solution.

By comparing the conformational ensembles of the disulfide-bridged peptide with its linear counterpart, researchers can directly attribute specific structural features to the presence and location of the AEDI-derived linkage.

Disulfide bonds are fundamental to the structural integrity and function of a vast number of natural proteins and peptides. sciclix.com They act as covalent cross-links that significantly stabilize the tertiary and quaternary structures, enhancing resistance to thermal denaturation and proteolytic degradation. This stabilization is crucial for maintaining the precise three-dimensional shape required for biological activity, such as binding to a receptor or enzymatic catalysis. sciclix.com

The use of this compound allows scientists to mimic and study these natural stabilization mechanisms. By creating synthetic peptides with disulfide bridges, researchers can explore how this modification impacts:

Proteolytic Stability: The constrained conformation often masks cleavage sites recognized by proteases, extending the peptide's functional lifetime.

Target Affinity: By locking the peptide into a "bioactive" conformation that more closely resembles the shape required for target binding, the disulfide bond can significantly increase potency and selectivity.

Membrane Permeability: The defined three-dimensional structure imparted by the disulfide bridge can improve a peptide's ability to cross cellular membranes.

The sterically hindered nature of the disulfide bond in this compound can also be used to study the kinetics of disulfide reduction, providing further insight into how different chemical environments affect the stability of the linkage. sciclix.com

Conformational Analysis and Molecular Dynamics Simulations of Peptides

Studies on Oxidatively Modified Peptides and Redox Biology

The disulfide bond is a redox-active functional group, making this compound a valuable tool for research in redox biology and for creating model systems to study processes related to oxidative stress.

This compound is used to synthesize model peptides and bioconjugates that are responsive to cellular redox environments. The disulfide bond within the AEDI linker is stable in an oxidizing extracellular environment but can be cleaved under the reducing conditions found within the cytoplasm, primarily due to the action of glutathione (B108866) (GSH). sciclix.com

This property is exploited in several research applications:

Redox-Responsive Probes: Peptides can be synthesized containing the AEDI linker separating a fluorophore and a quencher. In the intact state, the probe is "off." Upon entering a cell and subsequent reduction of the disulfide bond, the fluorophore is released from the quencher, leading to a fluorescent signal that reports on the intracellular reducing environment.

Drug Delivery Systems: The compound is used as a linker in antibody-drug conjugates (ADCs). A potent cytotoxic drug is attached to an antibody via the AEDI linker. The ADC circulates stably in the bloodstream, but upon internalization into a target cancer cell, the disulfide bond is cleaved, releasing the drug precisely where it is needed. This mimics a biological response to a specific cellular state.

These synthetic systems serve as models to understand how biological systems utilize redox chemistry to control molecular function and to develop new therapeutic strategies that leverage the redox differences between healthy and diseased tissues.

A suite of analytical techniques is essential to characterize the synthesis and redox-responsive behavior of peptides containing the AEDI linker. nih.gov These methods confirm the integrity of the initial peptide and monitor its cleavage in response to reducing agents.

| Analytical Technique | Application in AEDI-Peptide Analysis |

| High-Performance Liquid Chromatography (HPLC) | Used to purify the synthesized peptide and to separate the intact peptide from its cleaved fragments after exposure to reducing agents like glutathione or DTT. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized peptide, verifying the successful incorporation of the this compound building block. It is also used to identify the products of disulfide bond cleavage by detecting the mass change. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Used to sequence the peptide, confirming the exact location where the AEDI linker was incorporated into the amino acid chain. |

| Spectrophotometry | In some systems, the cleavage of a specific type of disulfide bond (e.g., pyridyl disulfide) releases a chromophore that can be quantified to monitor the reaction progress in real-time. |

These analytical methodologies provide the detailed chemical information required to validate the synthesis of redox-sensitive model peptides and to quantitatively assess their behavior in biophysical and biological assays. nih.gov

Innovative Applications and Emerging Research Directions

Development of Peptide-Based Delivery Systems for Biomolecules (e.g., oligonucleotides, proteins)

The effective intracellular delivery of large biomolecules like oligonucleotides and proteins remains a significant hurdle in the development of new therapeutics. mdpi.comnews-medical.net These molecules are often impermeable to the cell membrane and susceptible to degradation. nih.gov Peptide-based delivery systems, particularly those utilizing cell-penetrating peptides (CPPs), have emerged as a promising strategy to overcome these barriers. news-medical.netresearchgate.net

Fmoc-AEDI-OH plays a crucial role in the synthesis of sophisticated peptide carriers designed for the delivery of biomolecules. The aminoethyldithio-2-isobutyric acid (AEDI) handle, derived from this compound, has been instrumental in solid-phase peptide synthesis for creating peptide vectors capable of delivering oligonucleotides. researchgate.netoup.com A notable example is the development of the MPG peptide, a carrier vector that contains a hydrophobic domain from the fusion sequence of HIV gp41 and a hydrophilic domain from the nuclear localization sequence of SV40 T-antigen. oup.com The use of an AEDI-expansin resin during Fmoc/tBu-based solid-phase synthesis allowed for the successful construction of MPG, which demonstrated the ability to efficiently deliver oligonucleotides into mammalian cells. researchgate.netoup.com

The disulfide bond within the AEDI linker is designed to be stable during peptide synthesis and in circulation but is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or the high intracellular concentrations of glutathione (B108866). researchgate.net This reductive cleavage allows for the release of the cargo from the peptide carrier once inside the cell, ensuring the bioavailability of the therapeutic biomolecule. iris-biotech.de

The versatility of this compound extends to the delivery of proteins as well. nih.gov Peptide carriers can be designed to non-covalently complex with proteins, facilitating their transport across the cell membrane. nih.govresearchgate.net The incorporation of this compound into these carrier peptides would allow for the creation of delivery systems where the protein cargo can be released from the carrier upon entering the reducing environment of the cell. This strategy avoids the need for permanent covalent linkages, which can sometimes impair the biological activity of the delivered protein. nih.gov

Table 1: Examples of Peptide-Based Delivery Systems and the Role of Cleavable Linkers

| Delivery System Component | Function | Relevance of this compound |

|---|---|---|

| Cell-Penetrating Peptide (CPP) | Facilitates translocation across the cell membrane. researchgate.net | Can be synthesized using this compound to incorporate a cleavable linker. |

| Oligonucleotide Cargo | Therapeutic agent (e.g., antisense oligonucleotide). mdpi.com | Can be attached to the CPP via the AEDI linker for intracellular release. |

| Protein Cargo | Therapeutic agent (e.g., enzyme, antibody). nih.gov | Can be non-covalently complexed with a CPP containing an AEDI linker for release. |

Explorations in Combinatorial Chemistry and Peptide Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis and screening of a large number of compounds to identify molecules with desired biological activities. researchgate.net Synthetic peptide libraries, in particular, have been instrumental in drug discovery, enabling the identification of novel enzyme inhibitors, receptor ligands, and antimicrobial agents. nih.gov The "split-and-mix" synthesis approach, often used in conjunction with solid-phase peptide synthesis (SPPS), allows for the generation of millions of unique peptide sequences on individual resin beads. proteogenix.science

Fmoc chemistry is the predominant method for SPPS and the creation of combinatorial peptide libraries. researchgate.netproteogenix.science this compound can be utilized as a specialized building block in the synthesis of these libraries to introduce a cleavable disulfide linker into each peptide sequence. This is particularly valuable for the development of libraries of peptide-drug conjugates or other bioconjugates where the release of a payload is a desired feature.

By incorporating this compound at a specific position within the peptide sequence during library synthesis, researchers can generate a diverse collection of peptides, each with a handle for attaching a therapeutic or diagnostic agent. The resulting library can then be screened to identify peptides that bind to a specific target. The disulfide linker in the identified "hit" sequences provides a mechanism for the controlled release of the attached molecule.

Positional scanning libraries can also be designed using this compound to optimize the properties of a known peptide. nih.gov In this approach, each amino acid position in a peptide sequence is systematically replaced with other amino acids, including non-natural amino acids like the one derived from this compound. nih.gov This allows for the identification of residues that enhance the binding affinity, stability, or delivery efficiency of the peptide.

Table 2: Strategies for Peptide Library Design and the Role of this compound

| Library Type | Description | Application of this compound |

|---|---|---|

| Overlapping Library | A series of peptides that systematically overlap in sequence, often used for epitope mapping. proteogenix.science | Can be used to identify cleavable epitopes or binding domains. |

| Alanine (B10760859) Scanning Library | Each amino acid in a sequence is systematically replaced with alanine to identify key residues for activity. proteogenix.science | Could be used to assess the importance of the linker position for activity. |

| Truncation Library | Peptides of decreasing length are synthesized to determine the minimal active sequence. proteogenix.science | Can help define the optimal length of a peptide carrier containing the AEDI linker. |

| Positional Scanning Library | Each position is systematically replaced with a variety of amino acids to optimize activity. nih.gov | This compound can be included in the set of amino acids to explore the impact of a cleavable linker at different positions. |

Computational Design and In Silico Modeling of this compound Derived Constructs

In silico modeling and computational design have become indispensable tools in modern drug discovery and materials science. mdpi.com These methods allow for the prediction of molecular properties, the simulation of interactions between molecules, and the rational design of new compounds with desired functionalities, thereby accelerating research and reducing costs. f1000research.com

Furthermore, docking studies can be employed to predict the binding mode of a peptide-drug conjugate, featuring the AEDI linker, with its biological target. mdpi.com This can aid in the design of linkers and peptide sequences that optimize binding affinity and specificity. The reductive cleavage of the disulfide bond can also be modeled computationally to understand the mechanism of drug release at the molecular level.

In the context of drug delivery, computational fluid dynamics (CFD) can be used to model the transport and deposition of nanoparticles or other delivery vehicles functionalized with this compound-derived peptides. nih.gov This can help in optimizing the design of delivery systems for specific applications, such as targeted drug delivery to tumors or other diseased tissues.

While specific in silico studies on this compound itself are not widely published, the existing computational tools and methodologies for studying peptides, linkers, and drug delivery systems are directly applicable to constructs derived from this compound. mdpi.com

Table 3: Computational Methods and Their Application to this compound Constructs

| Computational Method | Application | Potential Insights for this compound Constructs |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Predicts the conformational flexibility and stability of peptides containing the AEDI linker. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. mdpi.com | Elucidates the binding mode of AEDI-linked conjugates to their biological targets. |

| Quantum Mechanics (QM) Calculations | Models the electronic structure of molecules. | Can be used to study the mechanism of disulfide bond cleavage. |

Integration of this compound in Advanced Materials Science for Biomedical and Nanotechnology Research

The fields of materials science, biomedical engineering, and nanotechnology are increasingly converging to create novel materials with advanced functionalities for a wide range of applications, including tissue engineering and regenerative medicine. f1000research.comsigmaaldrich.comemjreviews.com Fmoc-protected amino acids have been shown to self-assemble into hydrogels, which can serve as scaffolds for cell growth and tissue regeneration. mdpi.comrsc.org

The incorporation of this compound into these self-assembling peptide systems offers the potential to create "smart" biomaterials. These materials could not only provide a supportive matrix for cells but also act as a reservoir for therapeutic agents that can be released in a controlled manner. The disulfide bond in the AEDI linker would allow for the release of drugs or growth factors in response to the cellular microenvironment, which is naturally reducing.

In tissue engineering, for example, a hydrogel scaffold containing this compound-linked growth factors could promote the regeneration of bone or cartilage by releasing the growth factors directly at the site of injury. emjreviews.com Studies have shown that hydrogels can be functionalized with nanoparticles like hydroxyapatite (B223615) to improve their mechanical properties and support osteoclast differentiation, and the inclusion of a cleavable linker like AEDI could further enhance their therapeutic potential. nih.gov

In nanotechnology, this compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or liposomes, to create targeted drug delivery systems. f1000research.com The Fmoc group facilitates the synthesis of peptides on the nanoparticle surface, while the AEDI linker provides a mechanism for drug release. This approach can be used to develop nanomedicines with improved efficacy and reduced side effects.

The development of advanced materials for regenerative medicine is a rapidly evolving field, and the unique properties of this compound make it a promising tool for the creation of next-generation biomaterials and nanodevices. nih.govemjreviews.comnih.govfrontiersin.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dithiothreitol (DTT) |

| Glutathione |

Q & A

Q. What are the standard protocols for synthesizing Fmoc-AEDI-OH, and how can purity be validated?

this compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include deprotection of the Fmoc group using piperidine, coupling with protected amino acids using activators like HBTU/HOBt, and cleavage from the resin with TFA. Purification is typically achieved via reverse-phase HPLC, with purity validated by analytical HPLC (>95%) and mass spectrometry (e.g., MALDI-TOF or ESI-MS) . For reproducibility, ensure strict control of reaction times, stoichiometry, and solvent quality.

Q. How should researchers design experiments to incorporate this compound into peptide sequences for target binding studies?

Use a P-E/I-C-O framework (Population-Exposure/Intervention-Control-Outcome):

- Population : Target protein domains (e.g., Grb2-SH2).

- Intervention : Incorporation of this compound into peptides via SPPS.

- Control : Peptides without this compound or with scrambled sequences.

- Outcome : Binding affinity measured via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pre-optimize coupling efficiency using Kaiser tests to avoid truncated sequences .

Q. What analytical techniques are essential for characterizing this compound-containing peptides?

Critical techniques include:

- NMR spectroscopy (¹H, ¹³C) for structural confirmation.

- Circular dichroism (CD) to assess secondary structure stability.

- High-resolution mass spectrometry for molecular weight validation.

- HPLC for purity checks. Cross-validate results with at least two independent methods to mitigate instrumental bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound-derived peptides across different assays?

Contradictions often arise from assay-specific variables (e.g., buffer pH, temperature, or protein conformational states). To address this:

- Replicate experiments under identical conditions.

- Perform statistical analysis (e.g., ANOVA with post-hoc tests) to identify outliers.

- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics.

- Review synthesis protocols for potential batch-to-batch variability in protecting group removal .

Q. What strategies optimize the solubility and stability of this compound in aqueous and organic solvents?

- Solubility : Test co-solvents (e.g., DMSO/acetonitrile mixtures) or additives (e.g., Tween-20).

- Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4°C–37°C). Monitor degradation via HPLC-MS and adjust storage conditions (lyophilization recommended for long-term stability). Pre-formulate peptides with cryoprotectants (e.g., trehalose) for freeze-thaw cycles .

Q. How should interdisciplinary teams integrate computational modeling with experimental data for this compound-based drug design?

- Use molecular dynamics (MD) simulations to predict peptide-protein interactions.

- Validate computational models with experimental binding data (e.g., ΔG from ITC).

- Assign roles: Chemists handle synthesis/characterization, biologists conduct in vitro assays, and computational chemists refine models iteratively. Document workflows using version-controlled platforms (e.g., GitHub) to ensure reproducibility .

Methodological Considerations

Q. What criteria define rigorous data collection for this compound-related studies?

- Primary data : Raw HPLC chromatograms, mass spectra, and assay readouts (e.g., IC₅₀ values).

- Metadata : Reaction conditions (time, temperature, solvent ratios), instrument calibration logs, and statistical parameters (p-values, confidence intervals).

- Storage : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use institutional repositories with DOI assignment for public datasets .

Q. How can researchers address ethical and reproducibility challenges in this compound studies?

- Ethics : Disclose conflicts of interest and comply with institutional review boards (IRBs) for biological assays involving human-derived proteins.

- Reproducibility : Publish full experimental details in supplementary materials, including failed attempts (e.g., unsuccessful coupling steps). Share synthetic protocols via platforms like Protocols.io .

Tables for Quick Reference

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| Purity | >95% | Analytical HPLC, ESI-MS |

| Coupling Efficiency | ≥99% per step | Kaiser Test/Ninhydrin Assay |

| Storage Conditions | Lyophilized, -20°C | Accelerated Degradation Study |

| Binding Affinity (KD) | ≤100 nM (Grb2-SH2) | SPR/ITC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.